molecular formula C13H13N B1666581 Benzhydrylamine CAS No. 91-00-9

Benzhydrylamine

Cat. No. B1666581
CAS RN: 91-00-9
M. Wt: 183.25 g/mol
InChI Key: MGHPNCMVUAKAIE-UHFFFAOYSA-N
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Description

Benzhydrylamine is an organic compound with the formula C13H13N . It is also known by other names such as Aminodiphenylmethane, α-Phenylbenzylamine, and 1,1-Diphenylmethylamine .


Molecular Structure Analysis

The molecular weight of Benzhydrylamine is 183.2490 . The IUPAC Standard InChI of Benzhydrylamine is InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2 .


Chemical Reactions Analysis

Benzhydrylamine has been reported as an effective aminating agent for the synthesis of primary amines . Aldehydes, ketones, alkyl toluene-p-sulfonates, and halides are converted into the corresponding primary amines with Benzhydrylamine as a valuable ammonia synthon in moderate to excellent yields .


Physical And Chemical Properties Analysis

Benzhydrylamine has a boiling point of 304°C and a melting point of 12°C . It has a specific gravity of 1.07 at 20°C . The physical state of Benzhydrylamine is a clear liquid .

Scientific Research Applications

Summary of the Application

Benzhydrylamine is used as an effective aminating agent for the synthesis of primary amines . It is used as a valuable ammonia synthon in moderate to excellent yields .

Methods of Application

Aldehydes, ketones, alkyl toluene-p-sulfonates, and halides are converted into the corresponding primary amines with benzhydrylamine . The primary amines are prepared from aldehydes and ketones using benzhydrylamine as an aminating agent .

Results or Outcomes

The primary amines that were prepared from aldehydes and ketones using benzhydrylamine as an aminating agent are shown in the research . Furfural, benzaldehyde, and n-butyraldehyde reacted with benzhydrylamine in dichloromethane as a solvent to afford certain compounds .

2. Chiral Resolution and Chemical Synthesis

Summary of the Application

Benzhydrylamine is useful for chiral resolution . It acts as an active pharmaceutical ingredient intermediate . It is also employed as a building block for chemical synthesis .

Methods of Application

Benzhydrylamine is used in the preparation of furan-2-carboxylic acid benzhydrylamide by reacting with furan-2-carbonyl chloride .

Results or Outcomes

The application of Benzhydrylamine in chiral resolution and chemical synthesis has been found to be effective, but the specific results or outcomes are not detailed in the source .

3. Anion Exchanger Solid Support

Summary of the Application

Benzhydrylamine-resin (BHAR) is used as an anion exchanger solid support . It has been found to be effective for the synthesis and anion exchange purification of peptides .

Methods of Application

The negatively charged peptides are synthesized in BHAR and then submitted to chromatographic separation test in the same type of resin .

Results or Outcomes

The findings demonstrated that BHAR, when containing a high amount of positively charged ammonium groups, can be used alternatively as a solid support for chromatographic purification of biological molecules .

4. Estimation of pKa of Amine Groups

Summary of the Application

Benzhydrylamine resin (BHAR) is used as a solid support for peptide synthesis and as a novel anion-exchange resin . The pKa of its amine group was estimated by microscopic measurement of the sizes of the dry and swollen beads .

Methods of Application

The pKa of the amine group of the BHAR was estimated by microscopic measurement of the sizes of the dry and swollen beads .

Results or Outcomes

A pKa value of approximately 7.5 was estimated for the amine group of the BHAR . The same approach was also applied to the lysyl derivative of the BHAR (Lys-BHAR) and pKa values around 6.5 and 10.0 were obtained for the α and ε amine groups, respectively .

Safety And Hazards

Benzhydrylamine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It should be handled with personal protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

diphenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPNCMVUAKAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238346
Record name Benzhydrylamine
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydrylamine

CAS RN

91-00-9
Record name Benzhydrylamine
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Record name Benzhydrylamine
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Record name Aminodiphenylmethane
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Record name Benzhydrylamine
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Record name Benzhydrylamine
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Record name BENZHYDRYLAMINE
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Synthesis routes and methods I

Procedure details

N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]-N′-phenyl)carbonyl thiourea. Compound A was prepared by following the procedure of Example 190, Step A, except benzoyl chloride was used instead of 4-chlorobenzoyl chloride. B. N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]—N′-phenyl-N″-phenylcarbonylguanidine. Step B of Example 190 was followed using Compound A, above, and aniline (instead of diphenylmethylamine) to obtain Example 191. MS (ES): m/z 478 [M+H]+.
Name
carbonyl thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]—N′-phenyl-N″-phenylcarbonylguanidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 28% sodium methoxide/methanol solution (0.42 ml; 1.49 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (503.3 mg) in dry tetrahydrofuran (5 ml) at room temperature in an argon atmosphere, followed by stirring for 2 hours at room temperature. When water (8.5 ml), 3 N hydrochloric acid (1.5 ml) and ether (5 ml) were added to the concentrate obtained by removing the reaction solvents by evaporation under reduced pressure, an insoluble solid was observed. Accordingly, 2 N sulfuric acid (1.5 ml) and ether (10 ml) were further added. The insoluble solid remained, so that it was separated by filtration. Solution separation was conducted for the filtrate, and the organic layer was extracted again with a mixed solution of 2 N sulfuric acid (1 ml)/water (9 ml). Five normal sodium hydroxide (4 ml) was added to the resulting aqueous layer, which was combined with the solid previously separated by filtration, and extraction was conducted four times with ether (10 ml), followed by drying over sodium sulfate, filtration and concentration. Hexane (15 ml) was added to the concentrate containing the solid, and insoluble matter was filtered and washed with hexane (10 ml). The resulting filtrate was concentrated and dried under vacuum to obtain benzhydrylamine (164.3 mg; yield: 65.6%). Furthermore, the ether layer remained in the preceding extraction with water was dried over sodium sulfate and filtered, and combined with the filtered solid obtained after above-described washing with hexane, followed by concentration. Hexane (15 ml) was added to the concentrate containing the solid, and the solid was filtered and washed with hexane (10 ml), followed by drying under vacuum to recover unreacted materials (162.3 mg; yield: 32.2%).
Name
sodium methoxide methanol
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
503.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
65.6%

Synthesis routes and methods III

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was added to a solution of N-(4-nitrobenzenesulfonyl)benzhydrylamine (402.0 mg) in dry dimethoxyethane (3 ml) at room temperature in a nitrogen atmosphere, followed by stirring for 7 hours at room temperature and for 40 hours under heating at 46 to 49° C. On the way, dry dimethoxyethane (3 ml) was further added after 7 hours, and a 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was further added about 18 hours after heating. The reaction mixture was cooled with ice, and 1 N hydrochloric acid (5 ml) was added. The reaction solvents were removed by evaporation under reduced pressure, and water (5 ml), 1 N hydrochloric acid (5 ml) and ether (25 ml) were added to the resulting concentrate, followed by extraction and solution separation. The organic layer was extracted again with water (5 ml). Sodium hydroxide (0.61 g) was added to the resulting aqueous layer, and extraction was conducted three times with ether (20 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (191.2 mg; yield: 95.6%).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
402 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
95.6%

Synthesis routes and methods IV

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (402.1 mg) in dry acetonitrile (3 ml) at room temperature in a nitrogen atmosphere, followed by stirring for 27 hours at room temperature. On the way, a 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was further added after 10 hours. The reaction mixture was cooled with ice, 1 N hydrochloric acid (5 ml) was added, and the reaction solvents were removed by evaporation under reduced pressure. Water (5 ml), 1 N hydrochloric acid (5 ml) and ether (30 ml) were added to the resulting concentrate, followed by extraction and solution separation, and the organic layer was extracted again with water (5 ml). Sodium hydroxide (0.62 g) was added to the resulting aqueous layer, and extraction was conducted three times with ether (20 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (155.9 mg; yield: 77.9%).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
402.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
77.9%

Synthesis routes and methods V

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.52 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (401.6 mg) in dry dioxane (3 ml) at room temperature in an argon atmosphere, followed by stirring for 23 hours at room temperature. The reaction solvents were removed by evaporation under reduced pressure, and water (10 ml), 2 N sulfuric acid (1.5 ml) and ether (15 ml) were added to the resulting concentrate, followed by extraction and solution separation. The organic layer was extracted again with water (5 ml). To the resulting aqueous layer, 5 N sodium hydroxide (1 ml) was added, and extraction was conducted twice with ether (13 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (205.2 mg; yield: quantitative).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
401.6 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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